2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide
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Description
Synthesis Analysis
The synthesis of thiazole and acetamide derivatives often involves nucleophilic addition reactions, cyclization, and condensation reactions. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through carbodiimide condensation, showcasing a method that could potentially be applied to synthesize the target compound (Yu et al., 2014).
Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties against a range of bacteria, mycobacteria, and fungi. For example, a study on rhodanine-3-acetic acid derivatives, which share structural motifs with the compound , demonstrated activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. This suggests potential applications in developing antimicrobial agents targeting specific bacterial strains (Krátký, Vinšová, & Stolaříková, 2017).
Enzyme Inhibition
Further research on compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition. This indicates potential applications in designing enzyme inhibitors that could be used in treating diseases related to enzyme dysregulation, such as diabetes or obesity (Bekircan, Ülker, & Menteşe, 2015).
Photovoltaic and NLO Applications
Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, suggesting their utility as photosensitizers in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity of these compounds also points towards applications in the development of materials for photovoltaic efficiency and NLO devices (Mary et al., 2020).
Antioxidant Properties
A series of urea, thiourea, and selenourea derivatives with thiazole moieties demonstrated potent antioxidant activity, indicating their potential as new classes of antioxidant agents. Such compounds could be explored further for their protective effects against oxidative stress-related diseases (Reddy et al., 2015).
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-17-7-2-4-13(8-17)11-22-18(26)10-16-12-29-20(24-16)25-19(27)23-15-6-3-5-14(21)9-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJVUBZOJMXGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide |
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